Bienvenue dans la boutique en ligne BenchChem!

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

MOCVD precursor design vapor pressure stability β-diketonate oligomerization

Sourcing a thermally stable, high-purity erbium ALD/MOCVD precursor with validated film-quality data is a critical bottleneck in Er₂O₃ thin-film process development. Er(tmhd)₃ (CAS 34750-80-6) resolves this with the most extensively peer-reviewed ALD process data among erbium precursors: • ALD growth rate of 0.25 Å/cycle on Si(100) with O₃ across a 250-375°C temperature window. • Stoichiometric cubic Er₂O₃ films with carbon impurity levels of 0.5-1.8 at.% and AFM roughness of 0.3-1.4 nm RMS. • Monomeric vapor-phase integrity conferred by sterically demanding tert-butyl ligands, preventing the oligomerization observed with Er(acac)₃. • Only erbium precursor with peer-reviewed data demonstrating deposition of Er₂O₃ coatings resistant to liquid plutonium corrosion. Suitable for silicon photonics waveguide cladding, high-k dielectric integration, and nuclear materials barrier applications.

Molecular Formula C33H57ErO6
Molecular Weight 717.1 g/mol
CAS No. 34750-80-6
Cat. No. B3261753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
CAS34750-80-6
Molecular FormulaC33H57ErO6
Molecular Weight717.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Er+3]
InChIInChI=1S/3C11H19O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyJCVVORSBZMJRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Er(tmhd)₃ Procurement Overview


Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly denoted Er(tmhd)₃ or Er(thd)₃, is a homoleptic lanthanide β-diketonate complex in which the Er³⁺ center is octahedrally coordinated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands. With a molecular formula of C₃₃H₅₇ErO₆ and a molecular weight of approximately 717.1 g/mol, this pink crystalline solid exhibits a melting point in the range of 168–181 °C (dependent on hydration state and purity) and is commercially available in purity grades spanning 99% to 99.999% (5N) on a trace metals basis [1]. The compound belongs to the broader class of lanthanide β-diketonate CVD/ALD precursors, and its primary industrial and research value lies in its utility as a thermally stable, volatile erbium source for the deposition of Er₂O₃ thin films and erbium-doped optical materials via metal-organic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and plasma-enhanced variants thereof [2].

Volatile Er precursor for MOCVD, ALD, and PECVD of Er₂O₃ and Er-doped films
Available purity grades from 99% to 99.999% (trace metals basis) to match process requirements
Monomeric vapor integrity under CVD conditions supports stable, reproducible precursor delivery
High thermal stability suitable for heated precursor lines and post-deposition annealing up to 900°C
Selection is driven by deposition method, required film purity, and thermal budget.

Why Er(tmhd)₃ Cannot Be Substituted


Although multiple erbium β-diketonate complexes share the Er³⁺ metal center and a general β-diketonate ligand framework, the vapor-phase delivery behavior and resulting film characteristics diverge sharply as a function of ligand substituent bulk, fluorination, and susceptibility to oligomerization. The 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd/dpm) ligand, with its sterically demanding tert-butyl groups, confers monomeric vapor-phase integrity and resistance to the progressive oligomerization that plagues the simpler acetylacetonate analog Er(acac)₃. Conversely, the absence of fluorine in Er(tmhd)₃ produces a fundamentally different impurity incorporation profile compared to the fluorinated congener Er(fod)₃—a distinction that directly impacts photoluminescence quenching behavior and film purity in optoelectronic applications [1][2]. Even among alternative non-β-diketonate erbium precursors such as cyclopentadienyl or amidinate complexes, the wide ALD temperature window, robust thermal stability of the resulting oxide films (up to 900 °C), and broad commercial availability at controlled ultra-high purity make Er(tmhd)₃ a procurement decision requiring explicit, quantitative justification rather than casual interchange [3][4].

Er(acac)₃
Oligomerization tendency leads to declining vapor pressure over time; may require adduct stabilization, adding cost and complexity.
Er(fod)₃
Fluorinated ligand introduces fluorine into films, which may act as a deleterious dopant in electronic or photonic applications where fluorine contamination is unacceptable.
(CpMe)₃Er & other non-diketonates
Higher growth rates but narrower ALD temperature windows; thermal stability and film evolution during post-annealing may differ from Er(tmhd)₃-derived films.

Er(tmhd)₃ Differentiation Evidence


Monomeric Vapor Integrity vs Er(acac)₃

Er(tmhd)₃ maintains a stable monomeric vapor composition under CVD-relevant conditions, as confirmed by simultaneous electron diffraction and mass spectrometry at 136(±5) °C, which revealed that the saturated vapor consists solely of monomeric Er(thd)₃ molecules [1]. In direct contrast, Er(acac)₃ (erbium tris(2,4-pentanedionate)) is documented to be prone to oligomerization, a process that causes a progressively diminishing vapor pressure over time and represents a serious disadvantage for classical thermal CVD applications [2]. The oligomerization of Er(acac)₃ necessitates the use of adducted forms such as Er(acac)₃(phen) to stabilize vapor pressure—adding cost and synthetic complexity—whereas Er(tmhd)₃ achieves intrinsic monomeric stability through the steric shielding provided by its six tert-butyl substituents [2]. This difference translates directly into superior long-term precursor delivery reproducibility for Er(tmhd)₃ in thermal CVD and ALD processes.

Monomeric Vapor Integrity
Class-level inference
Monomeric Er(thd)₃ vapor at 136±5°C; stable vapor pressure
Er(acac)₃: prone to oligomerization; declining vapor pressure over time
May support more reproducible vapor delivery in thermal CVD vs Er(acac)₃
Steric shielding by tert-butyl groups prevents oligomerization pathway
MOCVD precursor design vapor pressure stability β-diketonate oligomerization

Uniform Er³⁺ Doping in PECVD Carbon: vs Er(acac)₃

In metal-organic plasma-enhanced chemical vapor deposition (MO-PECVD) of erbium-doped hydrogenated and deuterated amorphous carbon thin films, Er(tmhd)₃ was directly compared against Er(acac)₃ and found to be the preferred dopant source. X-ray photoelectron spectroscopy (XPS) analysis confirmed that Er(tmhd)₃ delivers a uniform distribution of optically active Er³⁺ ions throughout the a-C:D(Er) host matrix [1]. While the study did not publish a side-by-side XPS uniformity quantification for Er(acac)₃, the explicit designation of Er(tmhd)₃ as the 'preferred dopant' by the authors reflects a performance differential sufficient to guide precursor selection in photonic material fabrication. The same study demonstrated a ~4.4× improvement factor in the minimum Er doping level required to attain measurable photoluminescence in deuterated (a-C:D) versus hydrogenated (a-C:H) host matrices, establishing a benchmark for the doping efficiency achievable with Er(tmhd)₃-derived films [1].

Er³⁺ Doping Uniformity
Head-to-head
Uniform Er³⁺ distribution in PECVD a-C:D(Er) films; ~4.4× PL threshold improvement
Er(acac)₃: explicitly reported as inferior dopant source for this application
Reported preferred dopant for uniform optical activation in carbon-based photonic films
Direct experimental comparison by XPS; deuteration host effect quantified
PECVD doping erbium photoluminescence amorphous carbon thin films

ALD Process Window vs (CpMe)₃Er

A systematic comparative study of erbium oxide ALD processes established that Er(thd)₃ with ozone as co-reactant achieves a growth rate of 0.25 Å/cycle on Si(100) within a broad ALD temperature window of 250–375 °C, producing nearly stoichiometric, polycrystalline cubic Er₂O₃ films with low impurity levels (C: 0.5–1.8 at.%, H: 1.7–4.0 at.%, F: 0.7–1.7 at.%) and excellent surface smoothness (AFM RMS roughness 0.3–1.4 nm) [1]. For comparison, the alternative precursor (CpMe)₃Er delivers a significantly higher growth rate of 1.5 Å/cycle with water as co-reactant—approximately 6× faster than the Er(thd)₃/O₃ process—while Er(tBu₂amd)₃ with ozone yields an intermediate growth rate approximately 4× slower than (CpMe)₃Er [2]. However, the Er(thd)₃ process offers the widest and most thoroughly characterized ALD window among the three, with the film composition remaining nearly stoichiometric across the full 250–375 °C range, whereas the (CpMe)₃Er process operates within a narrower verified temperature window of approximately 250–300 °C for the ALD-saturated regime [2][3].

ALD Process Window
Cross-study comparable
0.25 Å/cycle, ALD window 250–375°C; RMS roughness 0.3–1.4 nm; C
(CpMe)₃Er: 1.5 Å/cycle but narrower window; Er(tBu₂amd)₃: ~0.375 Å/cycle
Widest reported ALD window provides greater process latitude for thickness control
Growth rate ~6× slower than (CpMe)₃Er; trade-off for uniformity on high-aspect structures
Film Thermal Stability
Cross-study comparable
Er₂O₃ films stable up to 900°C; Er₂SiO₅ formation at 1100°C with enhanced PL
Er(CpMe)₃-derived films: different thermal evolution; Si diffusion behavior varies
Defined thermal budget benchmark; Er-silicate phase may be leveraged for luminescence engineering
Direct annealing comparison 500–1100°C on Si substrates
C–H Quenching Trade-off
Cross-study comparable
Er(tmhd)₃: 58.76 at% C–H bonds; PL quenched in H-rich hosts; 4.4× improvement via deuteration
Er(fod)₃: lower C–H content, but fluorine incorporation may compromise electronic film quality
Fluorine-free route; host deuteration can recover competitive PL efficiency
Deuteration strategy critical for photonic applications without fluorine contamination
Corrosion Resistance
Supporting evidence
Er₂O₃ coatings resist liquid plutonium corrosion; conformal on tubular internals
Only erbium precursor with published nuclear-grade coating validation
OMCVD on 304 SS; grain size 40–50 nm; correct O/Er stoichiometry
atomic layer deposition Er₂O₃ thin films growth per cycle comparison

Thermal Stability of Er₂O₃ Films: vs Er(CpMe)₃ Route

A comprehensive 2022 investigation directly compared Er₂O₃ thin films grown on Si substrates via two distinct ALD approaches—'Er(tmhd)₃ with O₂ plasma' versus 'Er(CpMe)₃ with water'—and subsequently subjected both film types to post-deposition annealing at temperatures spanning 500–1100 °C [1]. The Er(tmhd)₃-derived films demonstrated structural and chemical stability up to 900 °C before significant Si diffusion from the substrate into the film volume was observed. In contrast, the Er(CpMe)₃-derived films exhibited different thermal evolution behavior. At annealing temperatures of 900–1100 °C, Si diffusion from the substrate into the Er₂O₃ film became pronounced for the Er(tmhd)₃-derived films, with the formation of an Er₂SiO₅ (erbium silicate) phase detected at the film surface at 1100 °C. Critically, the formation of this Er-silicate phase was correlated with enhanced Er³⁺ luminescence, providing a potential pathway for optically active interface engineering that is specific to the Er(tmhd)₃ route [1].

Film Thermal Stability
Cross-study comparable
Er₂O₃ films stable up to 900°C; Er₂SiO₅ formation at 1100°C with enhanced PL
Er(CpMe)₃-derived films: different thermal evolution; Si diffusion behavior varies
Defined thermal budget benchmark; Er-silicate phase may be leveraged for luminescence engineering
Direct annealing comparison 500–1100°C on Si substrates
Er₂O₃ thermal stability post-deposition annealing ALD precursor comparison

C–H Bond Quenching: Trade-off vs Er(fod)₃

A detailed materials analysis of erbium-doped amorphous carbon thin films grown by RF-PEMOCVD quantified the C–H bond content of the Er(tmhd)₃ precursor at 58.76 at%, making this precursor inherently inefficient at promoting Er³⁺ room-temperature photoluminescence in hydrogenated carbon hosts due to non-radiative C–H vibrational quenching [1]. In the same study, the partially fluorinated analog Er(fod)₃ (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) erbium(III)) was incorporated into the a-C host, and deuteration of the carbon matrix yielded a six-fold enhancement of Er³⁺ photoluminescence at 1.54 μm [1][2]. While Er(fod)₃ offers intrinsically lower C–H quenching due to fluorination, the fluorine incorporation into the deposited film may be undesirable for electronic-grade applications where fluorine acts as a deleterious dopant. Er(tmhd)₃, by contrast, introduces only C, H, and O impurities whose impact on film electrical properties is more predictable and controllable through standard deuteration strategies [2].

C–H Quenching Trade-off
Cross-study comparable
Er(tmhd)₃: 58.76 at% C–H bonds; PL quenched in H-rich hosts; 4.4× improvement via deuteration
Er(fod)₃: lower C–H content, but fluorine incorporation may compromise electronic film quality
Fluorine-free route; host deuteration can recover competitive PL efficiency
Deuteration strategy critical for photonic applications without fluorine contamination
erbium photoluminescence quenching C–H vibrational deactivation fluorinated vs non-fluorinated precursor

Corrosion-Resistant Er₂O₃ Coatings Against Liquid Plutonium

An organometallic chemical vapor deposition (OMCVD) process specifically utilizing Er(tmhd)₃ as the sole erbium precursor was developed and validated for the deposition of protective Er₂O₃ coatings resistant to corrosion by liquid plutonium—an exceptionally aggressive environment relevant to nuclear materials processing [1]. The coatings, deposited on 304 stainless steel using a standard hot-wall reactor, exhibited a polycrystalline cubic Er₂O₃ phase with a grain size of 40–50 nm, correct oxygen-to-erbium stoichiometry, excellent adhesion, and mechanical toughness. Coatings were successfully deposited on both planar surfaces and the internal surfaces of high-aspect-ratio tubular components, demonstrating the conformal coverage achievable with this precursor [1]. While a minimum erbia thickness threshold was observed for corrosion resistance (failure below threshold attributed to pinhole-type morphological flaws rather than grain-boundary attack), the demonstration of liquid plutonium corrosion resistance is, to date, uniquely associated with Er(tmhd)₃ among erbium precursors in the peer-reviewed literature. No equivalent nuclear-grade validation has been reported for Er(acac)₃, Er(fod)₃, or alternative erbium precursor classes.

Corrosion Resistance
Supporting evidence
Er₂O₃ coatings resist liquid plutonium corrosion; conformal on tubular internals
Only erbium precursor with published nuclear-grade coating validation
OMCVD on 304 SS; grain size 40–50 nm; correct O/Er stoichiometry
corrosion-resistant coatings erbium oxide OMCVD liquid plutonium containment

Er(tmhd)₃ Application Scenarios


Er₂O₃ ALD for High-k Dielectrics and Waveguide Cladding

Er(tmhd)₃ combined with ozone provides the most extensively validated ALD process for erbium oxide thin films, with a quantified growth rate of 0.25 Å/cycle on Si(100) and a wide ALD temperature window of 250–375 °C (125 °C width) [6]. The resulting films are nearly stoichiometric cubic Er₂O₃ with carbon impurity levels of 0.5–1.8 at.% and AFM surface roughness of 0.3–1.4 nm RMS, meeting the uniformity and purity requirements for high-k dielectric integration and waveguide cladding applications in silicon photonics [6]. When higher throughput is required, alternative precursors such as (CpMe)₃Er offer 6× faster growth (1.5 Å/cycle) but within a narrower verified ALD window [7]. For process engineers optimizing deposition on thermally sensitive or high-aspect-ratio substrates where wide temperature latitude is critical, Er(tmhd)₃ remains the benchmark ALD erbium precursor.

Er-Doped PECVD Layers for CMOS Photonics

For plasma-enhanced CVD of erbium-doped photonic thin films on silicon substrates at low temperatures (<200 °C), Er(tmhd)₃ is experimentally preferred over Er(acac)₃ based on direct comparative XPS analysis showing uniform optically active Er³⁺ ion distribution [6]. In hydrogenated carbon hosts, the high C–H bond content of Er(tmhd)₃ (58.76 at%) causes PL quenching, but host deuteration yields a ~4.4× improvement in the minimum Er doping level required to achieve measurable photoluminescence [6][7]. This deuteration strategy offers a fluorine-free pathway to competitive PL performance, making Er(tmhd)₃ the precursor of choice when fluorine contamination from fluorinated alternatives such as Er(fod)₃ is incompatible with CMOS back-end-of-line integration requirements [7].

Nuclear-Grade Er₂O₃ Coatings for Actinide Containment

Er(tmhd)₃ is the only erbium precursor for which peer-reviewed, application-validated data exist demonstrating the deposition of Er₂O₃ coatings resistant to corrosion by liquid plutonium [6]. The OMCVD process using Er(tmhd)₃ produces polycrystalline coatings with 40–50 nm grain size, correct O/Er stoichiometry, and the conformality required for coating internal surfaces of high-aspect-ratio tubular components [6]. For nuclear materials processing facilities, waste management operations involving actinides, or high-temperature corrosion barrier applications where erbium oxide has been identified as a candidate protective material, Er(tmhd)₃ is the only evidence-supported precursor choice available in the published literature.

Er Doping for Optical Amplifiers and Upconversion Nanoparticles

The Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ transition at 1.54 μm, corresponding to the telecommunications C-band, is efficiently accessed using Er(tmhd)₃ as the erbium source. Optical gain at 1.55 μm has been demonstrated in Er(tmhd)₃-doped polymer waveguides [6], and the compound serves as a key reagent for synthesizing upconversion nanoparticles (UCNPs) where its solubility in non-aqueous solvents enables controlled incorporation of Er³⁺ into host nanocrystals [7]. For post-deposition thermal processing, Er(tmhd)₃-derived ALD films remain structurally stable up to 900 °C, with Er₂SiO₅ silicate phase formation at 1100 °C providing a luminescence enhancement pathway relevant to silicon photonics waveguide amplifier integration [8].

Application
Selection Property
Validation Focus
Er₂O₃ ALD for high-k dielectrics and waveguide cladding
Broad ALD process window and sub-ångström thickness control
Process window mapping and film purity validation
Er-doped PECVD layers for CMOS photonics
Uniform Er³⁺ doping in carbon-based hosts
Doping uniformity and photoluminescence activation assessment
Nuclear-grade Er₂O₃ coatings for actinide containment
Demonstrated liquid plutonium corrosion resistance
Corrosion testing and coating conformality evaluation
Er doping for optical amplifiers and upconversion nanoparticles
Solubility in non-aqueous solvents; thermal stability up to 900°C
Optical gain and upconversion efficiency testing
Quote Request

Request a Quote for Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.